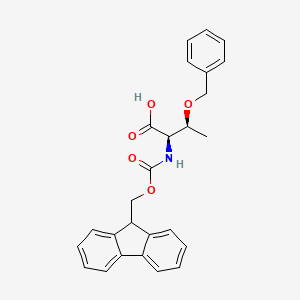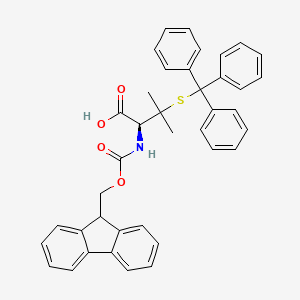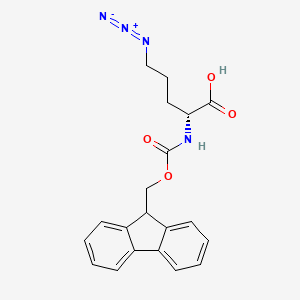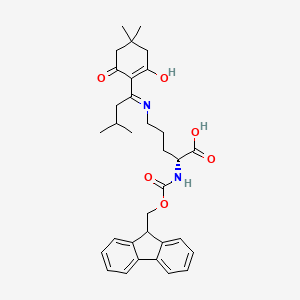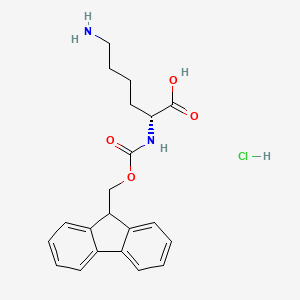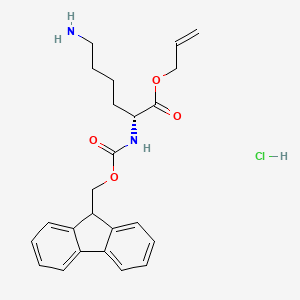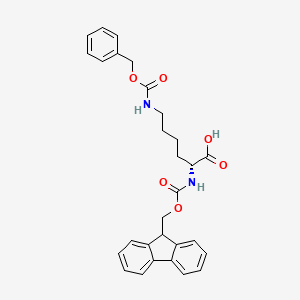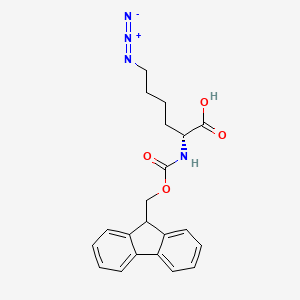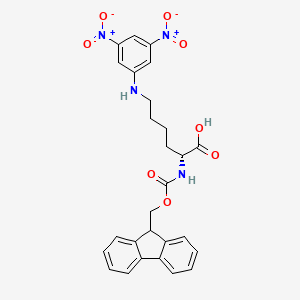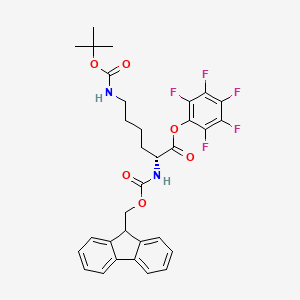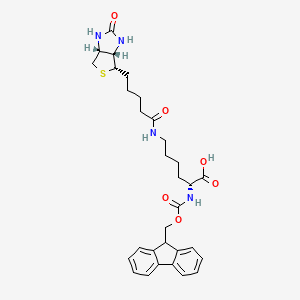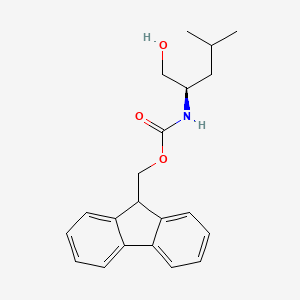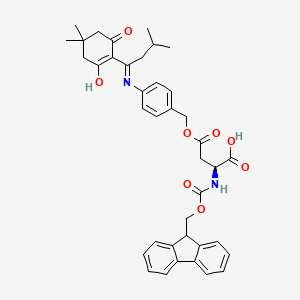
Fmoc-Asp(ODmab)-OH
描述
科学研究应用
Fmoc-Asp(ODmab)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cyclic peptides, which have significant therapeutic potential . The compound is also used in the development of peptide libraries for drug discovery and in the study of protein-protein interactions .
作用机制
Target of Action
Fmoc-Asp(ODmab)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in a peptide chain that are undergoing solid-phase peptide synthesis .
Mode of Action
This compound is a quasi-orthogonally-protected Asp derivative . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Biochemical Pathways
This compound plays a crucial role in the synthesis of side-chain to side-chain lactam bridged peptides . The combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it is recommended to store the compound at temperatures between -15°C and -25°C .
生化分析
Biochemical Properties
Fmoc-Asp(ODmab)-OH plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in the synthesis of cyclic peptides . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(ODmab)-OH involves the protection of the aspartic acid side chain with the Dmab group. This is typically achieved by treating the aspartic acid derivative with 2% hydrazine in dimethylformamide (DMF) . The Fmoc group is introduced to protect the amino group, facilitating the solid-phase peptide synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 15-25°C to maintain its stability .
化学反应分析
Types of Reactions: Fmoc-Asp(ODmab)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Dmab group can be selectively removed, allowing for the formation of cyclic peptides .
Common Reagents and Conditions:
Hydrazine in DMF: Used for the selective removal of the Dmab group.
DIPEA in DMF/water: Occasionally used to facilitate the cleavage of the aminobenzyl moiety.
HCl in dioxane: Another reagent used for the same purpose.
Major Products: The major products formed from these reactions are cyclic peptides, which are synthesized by unmasking the side chains of lysine and aspartic acid simultaneously .
相似化合物的比较
Fmoc-Glu(ODmab)-OH: Similar in structure but derived from glutamic acid.
Fmoc-Asp(OAll)-OH: Another derivative of aspartic acid with a different protecting group.
Fmoc-Glu(OAll)-OH: Derived from glutamic acid with an allyl protecting group.
Uniqueness: Fmoc-Asp(ODmab)-OH is unique due to its quasi-orthogonal protection and the ability to selectively remove the Dmab group in the presence of tBu-based protecting groups. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFMGBIWZZRKU-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681027 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269066-08-2 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


